N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
The compound N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide features a unique hybrid heterocyclic architecture. Its core structure includes:
- A 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety, which is known for its metabolic stability and bioactivity in agrochemical and pharmaceutical contexts.
- A phenyl ring substituted with a 3-cyclopropyl-1,2,4-oxadiazole group via a methylene bridge.
This combination positions the compound as a promising candidate for insecticidal or anti-inflammatory applications, leveraging the synergistic effects of thiadiazole and oxadiazole heterocycles .
Properties
IUPAC Name |
N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-9-14(24-21-19-9)16(22)17-12-5-3-2-4-11(12)8-13-18-15(20-23-13)10-6-7-10/h2-5,10H,6-8H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNHLWBGPRDAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure with several functional groups:
- Thiadiazole ring
- Oxadiazole ring
- Cyclopropyl group
These structural components suggest potential interactions with various biological targets.
Anticancer Properties
Recent studies indicate that thiadiazole derivatives exhibit significant anticancer activities. The compound may share similar properties due to the presence of the thiadiazole moiety. Research has shown that related compounds can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing thiadiazole and oxadiazole rings have been reported to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival and proliferation .
- Cytotoxicity : In vitro studies have demonstrated that thiadiazole derivatives can decrease the viability of various cancer cell lines, including human leukemia and breast cancer cells .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound may exhibit activity against various pathogens due to its ability to disrupt microbial cell processes.
- Mechanisms : The antimicrobial action is often attributed to the interference with nucleic acid synthesis or enzyme inhibition within microbial cells.
- Research Findings : Studies have shown that certain thiadiazole compounds can effectively reduce the growth of bacteria and fungi in vitro .
Study 1: Anticancer Efficacy
A study published in PMC explored the efficacy of a series of thiadiazole derivatives against different cancer models. The findings indicated that these compounds significantly reduced tumor growth in xenograft models and demonstrated low toxicity in normal cells .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial effects, a derivative containing a similar oxadiazole structure was tested against common bacterial strains. The results showed substantial inhibition of bacterial growth, suggesting potential therapeutic applications in infectious diseases .
The biological activity of this compound likely involves:
- Targeting Specific Enzymes : The compound may bind to enzymes involved in DNA replication or repair.
- Inducing Apoptosis : By disrupting cellular signaling pathways, it may trigger programmed cell death in cancerous cells.
Comparison with Similar Compounds
BTP-2 (N-{4-[3,5-bis(Trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)
- Structural Differences : Replaces the cyclopropyl-oxadiazole-phenyl group with a bis(trifluoromethyl)pyrazole substituent.
- BTP-2 is documented as a calcium-release-activated calcium (CRAC) channel inhibitor, suggesting the target compound may share ion modulation activity but with altered specificity due to the oxadiazole-phenyl moiety .
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Structural Differences : Features a cyclobutyl-1,3,4-thiadiazole group instead of the cyclopropyl-oxadiazole-phenyl unit.
- The 1,3,4-thiadiazole ring differs electronically from 1,2,4-oxadiazole, which may alter hydrogen-bonding capacity and metabolic pathways .
EBF Analogues with 1,2,3-Thiadiazole Substituents
- Representative Compounds :
- 8d : Naphthyl substituent.
- 8l/m : Pyridyl substituents.
- Functional Comparison: These analogs, derived from aphid alarm pheromone (E)-β-farnesene (EBF), exhibit insecticidal activity (LC50: 8.4–31.7 µg/mL) against Myzus persicae. The target compound’s cyclopropyl-oxadiazole group may confer greater oxidative stability than EBF’s conjugated dienes, though direct aphicidal efficacy data are pending. Notably, commercial pymetrozine (LC50: 7.1 µg/mL) outperforms most analogs, highlighting the need for substituent optimization .
Other Heterocyclic Carboxamides
- Examples: 5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide (): Combines oxazole and thiazole rings. N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Incorporates furan and thiazole groups.
- Methoxy or benzyl substituents in analogs may reduce metabolic clearance compared to the cyclopropyl group .
Tabulated Comparison of Key Compounds
Q & A
Q. What are the standard synthetic routes for this compound, and what critical reaction parameters must be controlled?
The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole and thiadiazole rings, followed by coupling via amide bond formation. Critical parameters include:
- Temperature control : Exothermic reactions during cyclopropane or oxadiazole formation require precise cooling (0–5°C) to prevent side reactions .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity in coupling steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is essential to isolate the final product with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : Look for distinct shifts in the cyclopropane protons (δ 1.2–1.5 ppm) and the thiadiazole methyl group (δ 2.5–3.0 ppm). The oxadiazole C=O stretch appears near δ 165–170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the oxadiazole and thiadiazole moieties .
Q. What functional groups in this compound are most reactive, and how do they influence downstream modifications?
The carboxamide group (-C(=O)NH-) and thiadiazole sulfur are primary reactivity sites:
- The carboxamide can undergo hydrolysis under acidic/basic conditions, requiring neutral pH during storage .
- The thiadiazole ring participates in nucleophilic substitutions, enabling derivatization (e.g., alkylation) for structure-activity relationship (SAR) studies .
Q. How does the compound’s solubility profile impact experimental design in biological assays?
The compound is lipophilic (logP ~3.5) due to its aromatic and heterocyclic groups. For in vitro assays:
- Use DMSO as a stock solvent (≤1% v/v to avoid cytotoxicity).
- For aqueous solutions, employ co-solvents like PEG-400 or cyclodextrin-based formulations to enhance dispersion .
Q. What are the documented biological targets or pathways associated with this compound?
Preliminary studies suggest activity against bacterial topoisomerases and kinase enzymes (e.g., EGFR). Target validation requires:
- Enzyme inhibition assays : Measure IC₅₀ values using ATPase activity assays.
- Cellular assays : Evaluate antimicrobial efficacy via MIC (Minimum Inhibitory Concentration) testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Discrepancies often arise from assay-specific conditions:
- Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
- Control for metabolic stability : Incubate the compound with liver microsomes to assess degradation rates, which may explain variability in IC₅₀ values .
Q. What strategies optimize ultrasound-assisted synthesis to improve yield and purity?
Ultrasound enhances reaction kinetics by cavitation. Key optimizations include:
- Frequency tuning : 20–40 kHz maximizes energy transfer for heterocyclic ring formation .
- Pulsed sonication : Intermittent cycles (e.g., 30 sec on/10 sec off) prevent overheating and degradation .
- Solvent selection : Low-viscosity solvents (e.g., acetonitrile) improve ultrasonic wave propagation .
Q. How can computational modeling guide SAR studies for this compound?
Molecular docking and MD simulations predict binding modes:
- Docking : Use AutoDock Vina to map interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize substituents that enhance hydrogen bonding (e.g., -CF₃ groups) .
- ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity risks, guiding structural modifications .
Q. What methodologies address spectral overlaps in NMR characterization of complex derivatives?
For crowded aromatic regions (δ 6.5–8.5 ppm):
- 2D NMR : HSQC and HMBC resolve correlations between protons and carbons, distinguishing overlapping signals from the phenyl and oxadiazole groups .
- Deuterated solvents : Use DMSO-d₆ to sharpen peaks and reduce solvent interference .
Q. How do structural analogs (e.g., oxadiazole-thiadiazole hybrids) inform mechanistic studies?
Comparative analysis (Table 1) highlights key pharmacophores:
| Compound | Structural Features | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Target compound | Cyclopropyl-oxadiazole, thiadiazole | 0.45 (EGFR) |
| 3-Phenyl-5-(thienyl) oxadiazole | No cyclopropyl group | 2.1 (EGFR) |
| Phenylthiazole derivative | Thiazole instead of thiadiazole | >10 (EGFR) |
| The cyclopropyl group and thiadiazole sulfur are critical for submicromolar activity, guiding rational design . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
